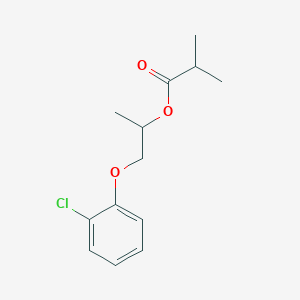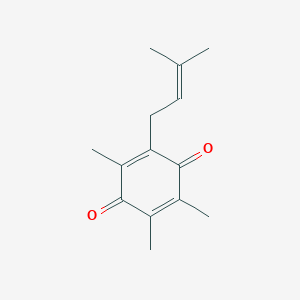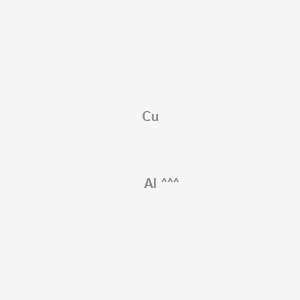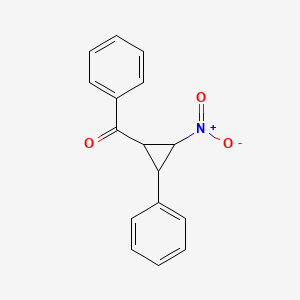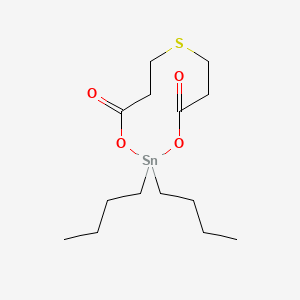
Dibutyltin 3,3'-thiodipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyltin 3,3’-thiodipropionate is an organotin compound with the molecular formula C14H26O4SSn. It is a derivative of thiodipropionic acid and is used in various industrial and scientific applications. This compound is known for its unique chemical properties and its role as an antioxidant and stabilizer in different materials.
準備方法
Synthetic Routes and Reaction Conditions
Dibutyltin 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with dibutyltin oxide. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of dibutyltin 3,3’-thiodipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Dibutyltin 3,3’-thiodipropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride under specific conditions.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dibutyltin oxide and other tin-containing oxidation products.
Reduction: Dibutyltin hydride and related compounds.
Substitution: Various substituted dibutyltin derivatives depending on the nucleophile used.
科学的研究の応用
Dibutyltin 3,3’-thiodipropionate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Studied for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Employed as a stabilizer in plastics and other materials to prevent oxidative degradation.
作用機序
The mechanism of action of dibutyltin 3,3’-thiodipropionate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. Its molecular targets include free radicals and other reactive species, and it operates through pathways involving electron transfer and radical stabilization.
類似化合物との比較
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Dibutyltin 3,3’-thiodipropionate is unique due to its specific ester groups and its ability to act as both an antioxidant and a stabilizer. Compared to other similar compounds, it offers distinct advantages in terms of its reactivity and stability, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
4981-24-2 |
|---|---|
分子式 |
C14H26O4SSn |
分子量 |
409.1 g/mol |
IUPAC名 |
2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione |
InChI |
InChI=1S/C6H10O4S.2C4H9.Sn/c7-5(8)1-3-11-4-2-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChIキー |
IJQTVZYMPBLNGO-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)


![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
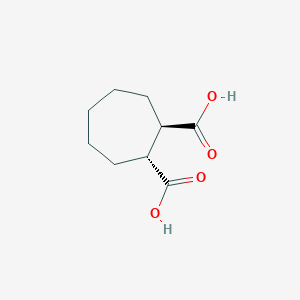
![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
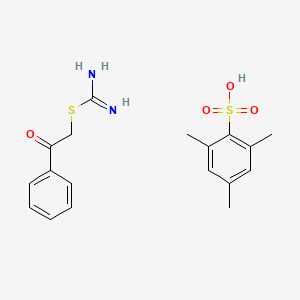
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
